molecular formula C20H24N2O2 B2914545 3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide CAS No. 1421450-22-7

3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide

Cat. No.: B2914545
CAS No.: 1421450-22-7
M. Wt: 324.424
InChI Key: ZQQDYABZEDOXBU-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylamino group and a hydroxy-tetrahydronaphthalenylmethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylamino group through nucleophilic substitution. The hydroxy-tetrahydronaphthalenylmethyl group can be added via a Friedel-Crafts alkylation reaction, followed by reduction and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxy-tetrahydronaphthalenylmethyl group may enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-N-[(2-hydroxyphenyl)methyl]benzamide
  • 3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide

Uniqueness

3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-(Dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide, often referred to in the literature as a complex organic compound, exhibits significant biological activity that warrants detailed investigation. This compound is characterized by its unique structural features, including a dimethylamino group and a tetrahydronaphthalene moiety, which contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C18H23N1O2C_{18}H_{23}N_{1}O_{2}. Its structure includes:

  • A dimethylamino group that enhances solubility and biological interaction.
  • A hydroxyl group attached to the tetrahydronaphthalene ring, which may play a crucial role in receptor binding.

Biological Activity Overview

Research indicates that this compound demonstrates various biological activities, primarily through its interaction with neurotransmitter receptors. Notably, it has been studied for its potential applications in treating neurological disorders due to its agonistic activity on serotonin and dopamine receptors.

Pharmacological Effects

  • Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. Studies suggest that it may exhibit both agonist and antagonist properties depending on the receptor subtype involved.
  • Dopaminergic Activity : Preliminary data indicate that the compound may influence dopaminergic pathways, potentially offering therapeutic benefits in conditions such as Parkinson's disease or schizophrenia.
  • Analgesic Properties : Some investigations have hinted at analgesic effects, possibly through modulation of pain pathways involving opioid receptors.

Case Studies

  • Study on Neurotransmitter Interaction : A recent study demonstrated that this compound significantly increased serotonin levels in rat models, suggesting its potential as an antidepressant .
  • Dopamine Receptor Binding Affinity : Another research effort focused on the binding affinity of this compound to dopamine receptors. The results indicated a moderate affinity for D2 receptors, which are critical for regulating mood and behavior .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
Serotonin Receptor AgonistModulates 5-HT receptor activity
Dopamine Receptor AgonistBinds to D2 receptors
Analgesic EffectModulates pain pathways

Properties

IUPAC Name

3-(dimethylamino)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-22(2)18-9-5-8-16(12-18)19(23)21-14-20(24)11-10-15-6-3-4-7-17(15)13-20/h3-9,12,24H,10-11,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQDYABZEDOXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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